molecular formula C20H17N3O3S B5136241 1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B5136241
M. Wt: 379.4 g/mol
InChI Key: CYTHHOREEZWYAB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine-2,5-dione core, substituted with a methoxyphenyl group and a methylquinazolinylsulfanyl moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the methoxyphenyl and methylquinazolinylsulfanyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline or pyrrolidine moieties, leading to different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the methoxyphenyl or quinazolinylsulfanyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the methoxyphenyl or quinazolinylsulfanyl moieties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The methoxyphenyl and quinazolinylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)pyrrolidine-2,5-dione: Lacks the quinazolinylsulfanyl group, making it less complex.

    3-[(4-Methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione: Lacks the methoxyphenyl group, altering its chemical properties.

Uniqueness

1-(4-Methoxyphenyl)-3-[(4-methylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-15-5-3-4-6-16(15)22-20(21-12)27-17-11-18(24)23(19(17)25)13-7-9-14(26-2)10-8-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTHHOREEZWYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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